molecular formula C20H26ClN3O4 B12179369 Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12179369
M. Wt: 407.9 g/mol
InChI Key: FZEWGRMNBQYTLK-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester group and a 3-chlorophenyl group

Preparation Methods

The synthesis of tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 3-chlorophenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Conclusion

Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C20H26ClN3O4

Molecular Weight

407.9 g/mol

IUPAC Name

tert-butyl 4-[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26ClN3O4/c1-20(2,3)28-19(27)23-9-7-22(8-10-23)18(26)14-11-17(25)24(13-14)16-6-4-5-15(21)12-16/h4-6,12,14H,7-11,13H2,1-3H3

InChI Key

FZEWGRMNBQYTLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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